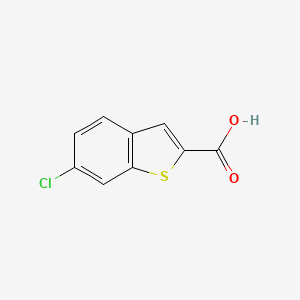

6-Chloro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound 6-Chloro-1-benzothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGKGZNBMZOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428000 | |

| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-73-5 | |

| Record name | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26018-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid

Introduction

6-Chloro-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic compound that serves as a fundamental building block in medicinal chemistry and drug development.[1][2] Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it an ideal scaffold for creating a diverse range of pharmacologically active molecules.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including the development of novel antimicrobial agents to combat multidrug-resistant bacteria like Staphylococcus aureus.[3][4]

This guide provides a comprehensive overview of a reliable synthetic pathway to 6-Chloro-1-benzothiophene-2-carboxylic acid, delves into the rationale behind the procedural choices, and details the essential characterization techniques required to verify the identity and purity of the final product. The information presented is tailored for researchers, chemists, and professionals in the field of drug discovery.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid involves a two-step process starting from commercially available 4-chlorothiophenol. The overall strategy is outlined below:

-

S-Alkylation: Nucleophilic substitution reaction between 4-chlorothiophenol and an α-haloacetic acid ester (e.g., ethyl chloroacetate) to form an intermediate, ethyl 2-((4-chlorophenyl)thio)acetate.

-

Intramolecular Cyclization and Saponification: An acid-catalyzed intramolecular acylation (a variation of the Friedel-Crafts reaction) to form the benzothiophene ring, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Rationale for the Chosen Pathway

This synthetic route is favored due to its reliability, relatively high yields, and the use of accessible starting materials. 4-Chlorothiophenol is a readily available commercial chemical.[5][6][7][8] The reaction sequence builds the heterocyclic ring system efficiently. The intramolecular cyclization is a key step that forms the core benzothiophene structure.[9][10]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate

Reaction Principle: This step is a classic Williamson ether synthesis adapted for a thiol, resulting in a thioether. The thiophenol is deprotonated by a base (sodium hydroxide) to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the desired thioether intermediate.

Materials:

-

4-Chlorothiophenol

-

Ethyl chloroacetate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in ethanol.

-

To this solution, add 4-chlorothiophenol dropwise at room temperature. The formation of the sodium thiophenolate salt may cause a slight exotherm.

-

After the addition is complete, add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude ethyl 2-((4-chlorophenyl)thio)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid

Reaction Principle: This step involves two key transformations. First, an intramolecular electrophilic aromatic substitution (cyclization) is promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the ester carbonyl, making it a potent electrophile that attacks the aromatic ring to form the five-membered thiophene ring. Second, the acidic workup (saponification) hydrolyzes the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2-((4-chlorophenyl)thio)acetate (from Step 1)

-

Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)

-

Ice water

-

Sodium hydroxide solution (for pH adjustment)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a reaction vessel, heat polyphosphoric acid to approximately 70-80 °C.

-

Slowly add the crude ethyl 2-((4-chlorophenyl)thio)acetate from the previous step to the hot PPA with vigorous stirring.

-

Increase the temperature to around 100 °C and maintain for 2-3 hours. The reaction mixture will become viscous and change color.

-

After the cyclization is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

The resulting solid is a mixture of the ester and the carboxylic acid. To ensure complete hydrolysis, add a concentrated solution of sodium hydroxide and heat the mixture until the solid dissolves.

-

Cool the solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the pH is ~2. This will precipitate the 6-Chloro-1-benzothiophene-2-carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid as a white or off-white powder.[3][4]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to final characterization.

Caption: Workflow for the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid.

Characterization of the Final Product

To confirm the successful synthesis and purity of 6-Chloro-1-benzothiophene-2-carboxylic acid, a suite of analytical techniques is employed.[11][12][13]

Physical Properties

| Property | Value |

| Appearance | White to off-white powder[3][4] |

| Molecular Formula | C₉H₅ClO₂S[14][15] |

| Molecular Weight | 212.65 g/mol [14] |

| CAS Number | 26018-73-5[14][15] |

Spectroscopic Data

Spectroscopic analysis is essential for unambiguous structure elucidation. The following table summarizes the expected data based on published literature.[3][4]

| Technique | Data and Interpretation |

| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): ~13.57 (bs, 1H, -COOH), ~8.23 (d, 1H), ~8.12 (s, 1H), ~8.02 (d, 1H), ~7.50 (dd, 1H). The broad singlet around 13.5 ppm is characteristic of the carboxylic acid proton. The signals between 7.5 and 8.3 ppm correspond to the aromatic protons on the benzothiophene ring system. |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm): ~163.48 (C=O), ~142.6, ~137.59, ~135.82, ~132.07, ~129.89, ~127.20, ~125.84, ~122.60. The signal around 163 ppm corresponds to the carboxylic acid carbon. The remaining signals are in the aromatic region, consistent with the benzothiophene core. |

| Infrared (IR) | Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C=C aromatic stretches (~1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (212.65), with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak). |

Safety and Handling

-

4-Chlorothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts violently with water. Handle with extreme care, using appropriate PPE.

-

General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

The synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid via the S-alkylation of 4-chlorothiophenol followed by acid-catalyzed intramolecular cyclization is a robust and reproducible method. This guide provides the necessary detail for researchers to confidently undertake this synthesis. Careful execution of the protocol and thorough characterization using the described analytical techniques will ensure a high-purity product suitable for downstream applications in drug discovery and medicinal chemistry.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. Available at: [Link]

-

Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and screening of new benzothiophene derivatives. (2024). In-depth article. Available at: [Link]

-

Synthesis, characterization of novel benzothiophene. (n.d.). Research Article. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, Indian Academy of Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information (PMC). Available at: [Link]

-

6-Chloro-1-benzothiophene-2-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5. (n.d.). Matrix Fine Chemicals. Available at: [Link]

-

6-chloro-1-benzothiophene-2-carboxylic acid. (n.d.). Chemspace. Available at: [Link]

-

6-chloro-1-benzothiophene-2-carboxylic acid. (n.d.). ChemUniverse. Available at: [Link]

- Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). National Center for Biotechnology Information (PMC). Available at: [Link]

- Preparation of chlorothiophenols. (n.d.). Google Patents.

-

Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines. (2024). Organic Chemistry Portal. Available at: [Link]

-

Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Available at: [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (n.d.). ResearchGate. Available at: [Link]

-

p-Chlorothiophenol. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

4 Chlorothiophenol Industrial Chemical Exporter, Supplier from Thane. (n.d.). Laurice Labs. Available at: [Link]

-

A possible mechanism for the intramolecular cyclization to afford 4‐(2‐acyl)phenyl pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. malayajournal.org [malayajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]

- 7. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4 Chlorothiophenol Industrial Chemical Exporter, Supplier from Thane [lauricelabs.co.in]

- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines [organic-chemistry.org]

- 11. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 13. ias.ac.in [ias.ac.in]

- 14. 6-Chloro-1-benzothiophene-2-carboxylic acid | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-benzothiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a core structural motif in a variety of pharmacologically active agents, and the substituent pattern of this particular derivative imparts unique electronic and steric properties that influence its biological activity and material characteristics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and as a building block in organic synthesis.

This guide provides a comprehensive overview of the key physicochemical parameters of 6-Chloro-1-benzothiophene-2-carboxylic acid, offering not only available data but also detailed experimental protocols and the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of this molecule in various experimental settings and to design further investigations.

Chemical Identity and Structure

-

IUPAC Name: 6-chloro-1-benzothiophene-2-carboxylic acid[1]

-

Synonyms: 6-Chlorobenzo[b]thiophene-2-carboxylic acid[1]

-

Molecular Weight: 212.65 g/mol [1]

Molecular Structure:

Caption: 2D structure of 6-Chloro-1-benzothiophene-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-1-benzothiophene-2-carboxylic acid is presented in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental determination for critical applications.

| Property | Value | Source |

| Molecular Weight | 212.65 g/mol | PubChem[1] |

| Melting Point | 271-274 °C | Echemi[3] |

| Boiling Point (Predicted) | 408.6 °C at 760 mmHg | Echemi[3] |

| Density (Predicted) | 1.546 g/cm³ | Echemi[3] |

| pKa (Predicted) | 3.34 ± 0.30 | ChemicalBook |

| logP (XLogP3-AA) | 3.4 | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook |

Solubility Profile

Qualitative Solubility: Based on its structure, which contains both a polar carboxylic acid group and a larger, nonpolar benzothiophene ring system, the compound is expected to be poorly soluble in water and more soluble in organic solvents, particularly polar aprotic solvents. A related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, shows solubility in DMF (30 mg/ml), DMSO (30 mg/ml), and limited solubility in ethanol (1 mg/ml)[4].

Experimental Protocol for Solubility Determination (Thermodynamic Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a given solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Methodology:

-

Preparation: Add an excess amount of 6-Chloro-1-benzothiophene-2-carboxylic acid to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (carboxylate) forms. This parameter is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

A predicted pKa value for 6-Chloro-1-benzothiophene-2-carboxylic acid is approximately 3.34. The pKa of a related compound, 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid, is predicted to be 2.36[5].

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 6-Chloro-1-benzothiophene-2-carboxylic acid in a suitable co-solvent system (e.g., a methanol-water mixture) to ensure solubility.

-

Titration: Titrate the sample solution with a standardized solution of NaOH while continuously monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve[6].

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). A higher logP value indicates greater lipid solubility.

The predicted XLogP3-AA value for 6-Chloro-1-benzothiophene-2-carboxylic acid is 3.4[1]. Another predicted LogP value is 3.2529[4].

Experimental Protocol for logP Determination (Reverse-Phase HPLC)

The shake-flask method is the traditional way to determine logP, but it can be time-consuming and require significant amounts of the compound. A more rapid and high-throughput alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) in an RP-HPLC system is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known logP values, the logP of an unknown compound can be determined from its retention time.

Methodology:

-

Calibration: Prepare a series of standard solutions of compounds with a range of known logP values. Inject each standard onto the RP-HPLC system and record its retention time.

-

Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value to generate a calibration curve.

-

Sample Analysis: Prepare a solution of 6-Chloro-1-benzothiophene-2-carboxylic acid and inject it onto the same RP-HPLC system under identical conditions.

-

logP Calculation: Determine the retention factor for the target compound and use the calibration curve to calculate its logP value.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.

The broad singlet at 13.57 ppm in the ¹H NMR spectrum is characteristic of a carboxylic acid proton. The signals in the aromatic region (7.50-8.23 ppm) correspond to the protons on the benzothiophene ring system. The ¹³C NMR spectrum shows the characteristic carbonyl carbon of the carboxylic acid at 163.48 ppm and the remaining aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Chloro-1-benzothiophene-2-carboxylic acid, the following characteristic absorption bands are expected:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiophene derivatives typically exhibit absorption maxima in the UV region. For a related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, absorption maxima (λmax) are observed at 239, 251, and 296 nm[4].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Chloro-1-benzothiophene-2-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z 212, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Crystal Structure

Synthesis

A common and efficient method for the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol for Synthesis

Reaction: Hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Methodology:

-

Reaction Setup: To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in ethanol, add a solution of 3N sodium hydroxide.

-

Reaction: Stir the solution at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under vacuum, dilute with water, and acidify with 1N hydrochloric acid.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the desired carboxylic acid.

Caption: Synthetic route to 6-Chloro-1-benzothiophene-2-carboxylic acid.

Stability and Reactivity

The stability of a pharmaceutical compound is a critical factor that determines its shelf-life and suitability for development. While a comprehensive stability profile for 6-Chloro-1-benzothiophene-2-carboxylic acid is not available, a forced degradation study can be conducted to evaluate its stability under various stress conditions. Benzothiophene derivatives are generally known to be thermally stable.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Principle: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting degradation products are then identified and quantified.

Methodology:

-

Acidic Hydrolysis: Reflux the compound in 0.1 N HCl.

-

Basic Hydrolysis: Reflux the compound in 0.1 N NaOH.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the compound (in solid and solution form) to UV and visible light.

For each condition, samples are analyzed at various time points using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of any degradation products.

Safety and Handling

Based on available safety data sheets, 6-Chloro-1-benzothiophene-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact, follow standard first-aid procedures.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 6-Chloro-1-benzothiophene-2-carboxylic acid. By combining available experimental data with established analytical protocols and scientific principles, this document serves as a valuable resource for researchers working with this compound. The detailed methodologies for determining key parameters such as solubility, pKa, and logP, along with a protocol for assessing its stability, will aid in the rational design of future experiments and the successful application of this versatile molecule in drug discovery and materials science.

References

-

6-chloro-1-benzothiophene-2-carboxylic acid. ChemUniverse. (n.d.). Retrieved from [Link]

-

6-chloro-1-benzothiophene-2-carboxylic acid - C9H5ClO2S. Chemspace. (n.d.). Retrieved from [Link]

-

6-Chloro-1-benzothiophene-2-carboxylic acid | C9H5ClO2S. PubChem. (n.d.). Retrieved from [Link]

-

6-chloro-1-benzothiophene-3-carboxylic acid (C9H5ClO2S). PubChemLite. (n.d.). Retrieved from [Link]

-

6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid | C10H7ClO2S. PubChem. (n.d.). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. (2022). Retrieved from [Link]

-

3-CHLORO-6-ETHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID. LookChem. (n.d.). Retrieved from [Link]

Sources

- 1. 6-Chloro-1-benzothiophene-2-carboxylic acid | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 6-Chloro-1-benzothiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals CAS Number: 26018-73-5

Introduction

6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene class of molecules.[1][2][3] The benzothiophene scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in a wide array of pharmacologically active agents.[3][4][5] This compound, identified by the CAS number 26018-73-5, functions as a critical building block and intermediate in the synthesis of more complex molecules targeting various therapeutic areas, including infectious diseases and neurological disorders.[6][7] Its utility stems from the reactive carboxylic acid group, which allows for diverse chemical modifications, and the specific substitution pattern on the bicyclic core that influences biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, applications in drug discovery, and essential safety protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Chloro-1-benzothiophene-2-carboxylic acid is the first step in its effective application in a research setting. These characteristics define its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties [8][9]

| Property | Value |

| CAS Number | 26018-73-5 |

| Molecular Formula | C₉H₅ClO₂S |

| Molecular Weight | 212.65 g/mol |

| IUPAC Name | 6-chloro-1-benzothiophene-2-carboxylic acid |

| Melting Point | 271-274 °C |

| Appearance | White to light yellow powder |

| SMILES | C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O |

| InChIKey | AVAGKGZNBMZOLD-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| logP | 3.25 |

Structural Diagram

The structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with a chlorine atom at the 6-position and a carboxylic acid at the 2-position.

Caption: Chemical structure of 6-Chloro-1-benzothiophene-2-carboxylic acid.

Synthesis Protocol

The most direct and commonly cited method for preparing 6-Chloro-1-benzothiophene-2-carboxylic acid is through the hydrolysis of its corresponding ethyl ester precursor, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[6] This reaction is a standard saponification where a base is used to cleave the ester bond, followed by acidification to protonate the resulting carboxylate salt.

Experimental Protocol: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

This protocol is adapted from established procedures for synthesizing benzothiophene-2-carboxylic acids.[6]

Objective: To synthesize 6-Chloro-1-benzothiophene-2-carboxylic acid via base-catalyzed hydrolysis.

Materials:

-

Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH), 3N aqueous solution

-

Hydrochloric Acid (HCl), 1N aqueous solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Procedure:

-

Dissolution: Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: Ethanol serves as a co-solvent, ensuring the organic ester is miscible with the aqueous base, which is crucial for the reaction to proceed efficiently.

-

-

Saponification: To the stirred solution, add a 3N aqueous solution of sodium hydroxide (2 equivalents).

-

Rationale: A stoichiometric excess of NaOH is used to drive the hydrolysis reaction to completion, ensuring all the ester is converted to the sodium carboxylate salt.

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Aqueous Workup: Dilute the remaining aqueous residue with deionized water (approx. 50 mL per gram of starting ester).

-

Acidification: Cool the aqueous solution in an ice bath and slowly acidify it by adding 1N HCl dropwise with stirring. Continue adding acid until the pH is acidic (pH ~2), which will cause the carboxylic acid product to precipitate as a solid.

-

Rationale: Acidification protonates the water-soluble sodium carboxylate, converting it into the free carboxylic acid, which is typically insoluble in water and precipitates out.

-

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

-

Rationale: Ethyl acetate is a suitable organic solvent to dissolve the carboxylic acid product, separating it from inorganic salts that remain in the aqueous layer.

-

-

Drying and Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude 6-Chloro-1-benzothiophene-2-carboxylic acid.[6] The product can be further purified by recrystallization if necessary.

Caption: Workflow for the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid.

Key Chemical Reactions and Applications in Drug Discovery

The carboxylic acid moiety at the 2-position is the primary site of reactivity, making this compound a versatile synthon for building more complex molecular architectures.

A. Synthesis of Acylhydrazone Derivatives for Antimicrobial Agents

A prominent application is in the synthesis of acylhydrazones, a class of compounds known for their wide range of biological activities. Research has demonstrated that acylhydrazone derivatives of 6-Chloro-1-benzothiophene-2-carboxylic acid exhibit potent antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[4][6]

The synthesis involves a two-step process:

-

Amide Coupling: The carboxylic acid is first coupled with tert-butyl carbazate using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]

-

Hydrazide Formation & Condensation: The resulting Boc-protected hydrazide is deprotected, and the free hydrazide is then condensed with various aldehydes to form the final acylhydrazone products.[6]

One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains.[4] This highlights the potential of this scaffold in developing new antibiotics to combat antimicrobial resistance.[4]

Caption: Reaction scheme for the synthesis of antimicrobial acylhydrazones.

B. Precursor for Bioactive Amides and Raloxifene Analogs

The benzothiophene core is a key component of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1][10][11] While the direct synthesis of Raloxifene often starts from different precursors, 6-Chloro-1-benzothiophene-2-carboxylic acid serves as a valuable starting material for creating novel analogs.[12] The synthesis of such analogs typically involves Friedel-Crafts acylation or amide bond formation to introduce substituents at various positions of the benzothiophene core.[1][12]

Furthermore, derivatives of benzothiophene-2-carboxylic acid have been used to develop potent antagonists for the neurokinin-2 (NK₂) receptor, indicating its utility in neuroscience drug discovery.[7] These syntheses rely on standard amide coupling reactions between the carboxylic acid and various complex amines.

The carboxylic acid group, while crucial for forming these linkages, can sometimes lead to poor pharmacokinetic properties in a final drug candidate. In such cases, it can be replaced with bioisosteres to improve ADME (absorption, distribution, metabolism, and excretion) profiles while retaining biological activity.[13]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 6-Chloro-1-benzothiophene-2-carboxylic acid is essential to ensure personnel safety.

Hazard Identification (Based on GHS Classifications): [8][14]

-

Skin Irritation (Category 2): Causes skin irritation.[8][14]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[8][14]

-

Respiratory Irritation: May cause respiratory irritation.[14]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[8]

Table 2: Recommended Safety and Handling Procedures

| Precautionary Measure | Protocol |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Avoid breathing dust.[15] Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14] If exposure limits are exceeded, a full-face respirator may be necessary.[14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[15] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14] Firefighters should wear self-contained breathing apparatus.[16] |

Conclusion

6-Chloro-1-benzothiophene-2-carboxylic acid (CAS 26018-73-5) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its carboxylic acid group enable the creation of a diverse library of derivatives. Its demonstrated utility in the development of novel antimicrobial agents and as a scaffold for other biologically active compounds underscores its importance in modern drug discovery. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

-

PubChem. 6-Chloro-1-benzothiophene-2-carboxylic acid | C9H5ClO2S | CID 7141919. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

-

Pavan kumar Bathini, Venkata Rama. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Available from: [Link]

-

Matrix Fine Chemicals. 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5. Available from: [Link]

-

Chavakula R, et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Org Chem Ind J. 2018;14(3):128. Available from: [Link]

-

IntechOpen. Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective. Available from: [Link]

-

NIH. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC. Available from: [Link]

-

JOCPR. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Available from: [Link]

-

ChemUniverse. 6-chloro-1-benzothiophene-2-carboxylic acid. Available from: [Link]

-

ChemSrc. 6-chloro-1-benzothiophene-2-carboxylic acid - C9H5ClO2S. Available from: [Link]

-

NIH. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available from: [Link]

-

Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

-

PubMed. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Available from: [Link]

- Google Patents. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

Medicinal Chemistry. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4- (3H)-quinazolinones derivatives. Available from: [Link]

-

Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

-

PubChemLite. 6-chloro-1-benzothiophene-3-carboxylic acid (C9H5ClO2S). Available from: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 26018-73-5 [matrix-fine-chemicals.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Chloro-1-benzothiophene-2-carboxylic acid | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. tsijournals.com [tsijournals.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

biological activity of 6-Chloro-1-benzothiophene-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Benzothiophene Scaffold in Modern Drug Discovery

The 1-benzothiophene core, a bicyclic aromatic structure formed by the fusion of a benzene and a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4]

This guide focuses specifically on derivatives of 6-Chloro-1-benzothiophene-2-carboxylic acid . The strategic placement of a chlorine atom at the 6-position and a carboxylic acid at the 2-position creates a molecule with distinct electronic and chemical properties, serving as an ideal starting point for chemical elaboration. The electron-withdrawing nature of the chlorine atom can influence the molecule's reactivity and binding interactions, while the carboxylic acid group provides a versatile handle for creating a wide array of derivatives, such as amides, esters, and hydrazones. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of the 6-Chloro-1-benzothiophene-2-carboxylic acid core is fundamental to its exploration. The primary scaffold is typically prepared and subsequently modified, most commonly at the carboxylic acid position, to generate libraries of bioactive candidates.

General Synthetic Workflow

A common and effective strategy involves the initial synthesis of the core acid, followed by its activation and reaction with various nucleophiles. A particularly fruitful avenue has been the conversion of the carboxylic acid to a carbohydrazide, which is then condensed with various aldehydes to form acylhydrazone derivatives. This approach allows for extensive structural diversification.[5]

Caption: General workflow for synthesizing acylhydrazone derivatives.

Experimental Protocol: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)

This protocol details the synthesis of a specific acylhydrazone derivative that has demonstrated significant antimicrobial activity.[5] The causality behind this two-step process is clear: the first step creates a nucleophilic hydrazide, and the second step couples it with an electrophilic aldehyde to build the final, larger molecule.

Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide

-

Activation: To a solution of 6-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The progress is monitored by the cessation of gas evolution. This step forms the highly reactive acyl chloride intermediate.

-

Quenching: The reaction mixture is concentrated in vacuo to remove excess oxalyl chloride. The residue is then re-dissolved in anhydrous DCM.

-

Hydrazinolysis: The solution of the acyl chloride is added dropwise to a stirred solution of hydrazine hydrate (5.0 eq) in DCM at 0 °C.

-

Work-up: The reaction is stirred for 4 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried to yield the carbohydrazide intermediate.

Step 2: Synthesis of Acylhydrazone (II.b)

-

Condensation: A mixture of 6-Chlorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) is dissolved in absolute ethanol.

-

Catalysis: A few drops of glacial acetic acid are added as a catalyst to facilitate the imine formation.

-

Reflux: The reaction mixture is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure acylhydrazone product.

Part 2: The Spectrum of Biological Activities

Derivatives of 6-Chloro-1-benzothiophene-2-carboxylic acid have been investigated for a range of therapeutic applications. The following sections detail their proven efficacy in key areas.

Antimicrobial Activity

A significant area of investigation has been the development of these derivatives as agents against drug-resistant bacteria. The rise of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of novel antibiotics.[5]

Acylhydrazone derivatives of the 6-chloro-benzothiophene scaffold have shown particular promise.[5] The combination of the benzothiophene nucleus with the acylhydrazone functional group appears to be critical for this activity. In a study screening a series of such compounds, several hits were identified against S. aureus, including strains resistant to methicillin and daptomycin.[5]

Key Compound Highlight: The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) emerged as a non-cytotoxic lead compound. It exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL on three different S. aureus strains, highlighting its potential as a template for new anti-MRSA agents.[5]

| Compound ID | R Group (from Aldehyde) | Target Organism | MIC (µg/mL) |

| II.b | Pyridin-2-yl | S. aureus (MRSA) | 4 |

| II.a | Phenyl | S. aureus | > 64 |

| II.c | 4-Nitrophenyl | S. aureus | 16 |

| Data synthesized from findings in reference[5]. |

The structure-activity relationship suggests that the heteroaromatic pyridine ring in compound II.b is crucial for its enhanced potency compared to simple phenyl or substituted phenyl derivatives.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a priority. Benzothiophene derivatives have been identified as potent nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7]

While studies on the exact 6-chloro derivative are limited, related benzothiophene carboxamides have been shown to act as selective inhibitors of COX-2.[7] This selectivity is a highly desirable trait for modern NSAIDs, as COX-2 is the inducible isoform primarily responsible for inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions like protecting the gastric mucosa. Selective inhibition of COX-2 can therefore reduce the gastrointestinal side effects associated with traditional NSAIDs.

The mechanism involves not only direct enzyme inhibition but also the disruption of a prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression.[7] This dual action leads to a reduction in pro-inflammatory cytokines, chemokines, and neutrophil accumulation at the site of inflammation.[7]

Caption: Inhibition of the COX-2 pathway by benzothiophene derivatives.

Anticancer Activity

The benzothiophene scaffold is present in several compounds investigated for their anticancer properties.[1][2][8] Derivatives have been shown to possess cytotoxic effects against a range of human cancer cell lines.

One study on a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), provides mechanistic insight that is likely applicable to the broader class of compounds. IPBT was found to induce apoptosis (programmed cell death) by upregulating the expression of key pro-apoptotic genes, including BAX, CASP3, CASP8, CASP9, and P53 .[8] Furthermore, the compound effectively inhibited cancer cell migration and the ability of cancer cells to form new colonies, which are critical processes in metastasis.[8]

| Cell Line | Cancer Type | EC₅₀ (µM) for IPBT |

| Caco-2 | Colorectal Adenocarcinoma | 63.74 |

| HepG2 | Liver Carcinoma | 67.04 |

| Panc-1 | Pancreatic Carcinoma | 76.72 |

| Ishikawa | Endometrial Adenocarcinoma | 110.84 |

| MDA-MB-231 | Breast Adenocarcinoma | 126.67 |

| Data from reference[8] on a related benzothiophene derivative. |

These findings suggest that 6-Chloro-1-benzothiophene-2-carboxylic acid derivatives are promising candidates for the development of new chemotherapeutic agents that can trigger apoptosis and prevent cancer progression.

Other Therapeutic Targets

The versatility of the benzothiophene core extends to other metabolic pathways.

-

BDK Inhibition: Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[9] By inhibiting BDK, these compounds activate the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to a reduction in plasma branched-chain amino acids (BCAAs). This mechanism holds potential for treating metabolic disorders like Maple Syrup Urine Disease, which is characterized by elevated BCAA levels.[9]

-

PPAR Activation: Some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are intranuclear transcription factors involved in regulating lipid and glucose metabolism.[10] This makes them potential candidates for treating metabolic syndrome and type 2 diabetes.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The accumulated data allows for the formulation of key structure-activity relationships (SAR) that can guide future drug design:

-

The Role of the 6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position is a common feature in many active benzothiophene derivatives. This electron-withdrawing group can modulate the electronic distribution of the entire ring system, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability.

-

Derivatization at the 2-Carboxylic Acid Position: The conversion of the carboxylic acid into amides, and particularly into acylhydrazones, has proven to be a highly effective strategy for generating potent antimicrobial agents.[5] The nature of the aldehyde used in the final condensation step is critical; heteroaromatic rings (e.g., pyridine) can confer significantly greater activity than simple aromatic rings.[5]

-

COX-2 Selectivity: For anti-inflammatory applications, modifications to the carboxamide moiety can be tuned to achieve selective inhibition of COX-2 over COX-1, which is a critical objective for improving the safety profile of NSAIDs.[7]

Future Directions: The 6-Chloro-1-benzothiophene-2-carboxylic acid scaffold is a rich platform for therapeutic innovation. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds (like the antimicrobial agent II.b) to further enhance efficacy and improve drug-like properties.

-

Mechanistic Elucidation: Conducting detailed biochemical and cellular assays to precisely determine the mechanism of action for the most promising anticancer and anti-inflammatory derivatives.

-

In Vivo Studies: Advancing lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

References

-

Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

PubChem. (n.d.). 6-Chloro-1-benzothiophene-2-carboxylic acid. PubChem. [Link]

-

Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. [Link]

-

Unknown Author. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society. [Link]

-

Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life. [Link]

-

Tso, S.-C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

-

Unknown Author. (n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

- Unknown Author. (2003). Benzothiophene derivatives and medicinal use thereof.

-

Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]

-

Unknown Author. (n.d.). Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. ResearchGate. [Link]

-

Unknown Author. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

-

Matrix Fine Chemicals. (n.d.). 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

-

Unknown Author. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oiccpress.com [oiccpress.com]

- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

The Medicinal Chemistry of 6-Chloro-1-benzothiophene-2-carboxylic Acid: A Scaffold for Therapeutic Innovation

Abstract

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its halogenated derivatives, 6-Chloro-1-benzothiophene-2-carboxylic acid has emerged as a particularly versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse medicinal chemistry applications of this compound. We will delve into its role as a core structure in the design of antimicrobial agents, inhibitors of the STAT3 signaling pathway, and allosteric modulators of branched-chain α-ketoacid dehydrogenase kinase (BDK). The ensuing discussion will be grounded in mechanistic insights and structure-activity relationships, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzothiophene Core

Heterocyclic compounds are the cornerstone of modern drug discovery, with a remarkable number of approved drugs featuring these structural motifs. The benzothiophene scaffold, a fusion of benzene and thiophene rings, has garnered significant attention due to its structural rigidity and ability to engage in various biological interactions. The electronic properties of the sulfur atom and the extended aromatic system provide a unique platform for molecular recognition by a wide array of biological targets.

Derivatization of the benzothiophene core allows for the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, is a common strategy to modulate lipophilicity, metabolic stability, and binding affinity. The introduction of a chlorine atom at the 6-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, yields 6-Chloro-1-benzothiophene-2-carboxylic acid – a molecule primed for diverse chemical modifications and subsequent biological evaluation.

Synthesis of 6-Chloro-1-benzothiophene-2-carboxylic Acid

The synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid is a well-established process, often commencing from commercially available starting materials. A common and efficient route is outlined below. The causality behind the choice of reagents and conditions lies in achieving high yields and purity of the final product.

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the formation of a substituted thiophene ring, followed by cyclization to form the benzothiophene core, and subsequent functional group manipulations.

Caption: Synthetic workflow for 6-Chloro-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid, adapted from established literature procedures.[1][2][3]

Step 1: Synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride

-

To a stirred mixture of cinnamic acid (0.5 mol) and chlorobenzene (300 ml) in a round-bottom flask, add pyridine (0.05 mol).

-

Slowly add thionyl chloride (0.77 mol) to the mixture.

-

Heat the reaction mixture at reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting product, 3-chlorobenzo[b]thiophene-2-carbonylchloride, can be used in the next step with or without further purification.

Step 2: Hydrolysis to 6-Chloro-1-benzothiophene-2-carboxylic acid

-

The crude 3-chloro-1-benzothiophene-2-carbonyl chloride is carefully and slowly added to a stirred mixture of ice and water.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-1-benzothiophene-2-carboxylic acid as a white to off-white solid.[1]

Table 1: Physicochemical Properties of 6-Chloro-1-benzothiophene-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₉H₅ClO₂S |

| Molecular Weight | 212.66 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 26018-73-5 |

Medicinal Chemistry Applications

The 6-Chloro-1-benzothiophene-2-carboxylic acid scaffold has been successfully employed in the development of compounds targeting a range of diseases, including bacterial infections, cancer, and metabolic disorders.

Antimicrobial Agents

The rise of antimicrobial resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new classes of antibiotics. The benzothiophene nucleus has been identified as a promising scaffold for the development of potent antibacterial agents.[1]

Structure-Activity Relationships (SAR):

Derivatization of the carboxylic acid group of 6-Chloro-1-benzothiophene-2-carboxylic acid into amides and acylhydrazones has been shown to yield compounds with significant antimicrobial activity.[1][2][4] The 6-chloro substituent is often beneficial for activity, likely by increasing the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. The nature of the substituent on the amide or acylhydrazone moiety is also critical for activity, with aromatic and heteroaromatic groups often being favored.

Table 2: Antimicrobial Activity of a Representative 6-Chloro-1-benzothiophene-2-carboxylic Acid Derivative

| Compound | Target Organism | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [5][6]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the target bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

STAT3 Inhibitors for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis.[7][8][9][10] Therefore, inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

Mechanism of Action and SAR:

Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, which can be synthesized from the corresponding 6-nitro derivative, have been identified as potent STAT3 inhibitors.[11] These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation and transcriptional activity. The 6-amino group serves as a key anchoring point, while modifications at this position can be used to optimize potency and pharmacokinetic properties. The oxidation of the thiophene sulfur to a sulfone is also a critical structural feature for STAT3 inhibitory activity.

Caption: Inhibition of the STAT3 signaling pathway by 6-substituted benzothiophene derivatives.

Experimental Protocol: Western Blot for Phospho-STAT3 [8]

-

Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the STAT3 pathway.

Allosteric Inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK)

Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as obesity and type 2 diabetes. The catabolism of BCAAs is regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is in turn negatively regulated by BDK. Inhibition of BDK, therefore, represents a therapeutic strategy to lower BCAA levels.

Mechanism of Allosteric Inhibition:

A close analog of our topic compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of BDK.[12][13][14] BT2 binds to a site on BDK that is distinct from the ATP-binding site.[12][13][14] This binding event induces a conformational change in BDK, leading to its dissociation from the BCKDC. The unbound BDK is then rapidly degraded, resulting in sustained activation of the BCKDC and increased BCAA catabolism.[12][13][14]

Caption: Mechanism of allosteric inhibition of BDK by a 6-Chloro-1-benzothiophene-2-carboxylic acid derivative.

Experimental Protocol: BDK Kinase Assay [12]

-

Prepare a reaction mixture containing recombinant BDK, its substrate (the E1 component of BCKDC), and ATP.

-

Add various concentrations of the test compound to the reaction mixture.

-

Incubate the mixture at 30°C for a specified time to allow for the phosphorylation reaction to occur.

-

Stop the reaction and quantify the amount of phosphorylated E1. This can be done using various methods, such as a phosphate-specific antibody in an ELISA format or by using radiolabeled ATP and measuring the incorporation of ³²P into the substrate.

-

Calculate the IC₅₀ value of the compound, which is the concentration required to inhibit 50% of the BDK activity.

Conclusion and Future Perspectives

6-Chloro-1-benzothiophene-2-carboxylic acid is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its utility has been demonstrated in the creation of potent antimicrobial compounds, STAT3 inhibitors for oncology, and allosteric modulators of BDK for metabolic diseases. The synthetic accessibility of this core and the potential for diverse chemical modifications at the carboxylic acid and other positions of the benzothiophene ring ensure its continued relevance in drug discovery.

Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structure-activity relationships, guided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation therapeutics based on the 6-Chloro-1-benzothiophene-2-carboxylic acid scaffold. The broad spectrum of biological activities associated with this core structure suggests that its full therapeutic potential is yet to be fully realized.

References

-

Bohrium. (n.d.). Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid (1-{( S )-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor | Request PDF. Retrieved from [Link]

-

Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

-

University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved from [Link]

-

Al-Blewi, F. F., Al-Said, M. S., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 735. [Link]

-

University of Texas Southwestern Medical Center. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Retrieved from [Link]

-

Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(30), 20583–20593. [Link]

-

Frontiers. (n.d.). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2015). Synthesis, Characterization and Antimicrobial Evaluation of Some Tetrahydroquinazoline Derivatives of Benzo[b]thiophene. Retrieved from [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]

-

Hylsová, M., Vyklická, O., Havlíček, J., Klejch, T., Gurská, S., Dibus, M., ... & Džubák, P. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 67(15), 12501–12522. [Link]

-